

Biological Activity of Isoevodiamine: A Technical Guide

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Compound of Interest

Compound Name: *Isoevodiamine*

CAS No.: 518-18-3

Cat. No.: B3029074

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Part 1: Executive Summary & Chemical Profile

Isoevodiamine is a bioactive indoloquinazoline alkaloid isolated from the unripe fruits of *Evodia rutaecarpa* (Wu Zhu Yu). It is a structural isomer of the more widely studied evodiamine. While often overshadowed by its isomer, **isoevodiamine** possesses a distinct pharmacological profile that is gaining traction in oncology and neuropharmacology.

This guide dissects the biological activity of **isoevodiamine**, moving beyond generic descriptions to explore its specific mechanistic actions, including microtubule destabilization, immunomodulation in non-small cell lung cancer (NSCLC), and potential cholinesterase inhibition.

Structural Biology & Isomerism

The biological efficacy of *Evodia* alkaloids hinges on the rigidity and stereochemistry of the indolo[2',3':3,4]pyrido[2,1-b]quinazolin-5(7H)-one scaffold.

- **Evodiamine:** Typically the (S)-enantiomer.
- **Isoevodiamine:** Often characterized as the (R)-enantiomer or a specific structural isomer depending on the synthetic pathway.

- Key Differentiator: The stereochemical orientation at the C-13b position dictates binding affinity to chiral pockets in targets like Butyrylcholinesterase (BChE) and Tubulin.

Feature	Isoevodiamine	Evodiamine
CAS Registry	477-47-4	518-17-2
Molecular Formula	C19H17N3O	C19H17N3O
Core Scaffold	Indoloquinazoline	Indoloquinazoline
Primary Targets	Microtubules, BChE, CD8+ Modulation	TRPV1, Topoisomerase I, AChE

Part 2: Primary Therapeutic Targets & Mechanisms[1]

Oncology: Microtubule Destabilization & Immunomodulation

Unlike many alkaloids that function solely as DNA intercalators, **isoevodiamine** exhibits properties of a microtubule-destabilizing agent.

- Mechanism: It binds to the colchicine site of tubulin, inhibiting polymerization. This leads to mitotic arrest at the G2/M phase.[1]
- Immunomodulation (NSCLC): Recent studies suggest **isoevodiamine** suppresses non-small cell lung cancer (NSCLC) not just through direct cytotoxicity, but by downregulating the MUC1-C/PD-L1 axis.[2] This downregulation promotes the infiltration and elevation of CD8+ T cells in the tumor microenvironment (TME).

Neurodegeneration: The Cholinesterase Axis

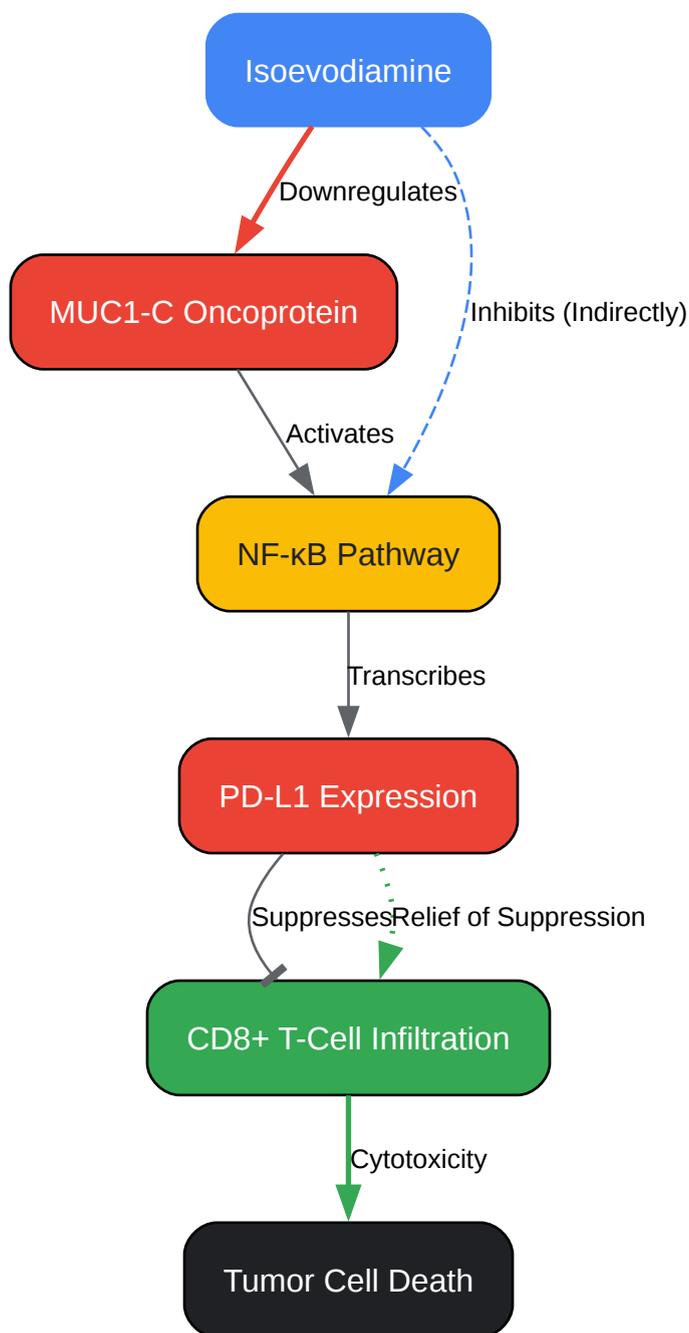
The Evodia alkaloids are potent inhibitors of cholinesterases. While evodiamine is a known Acetylcholinesterase (AChE) inhibitor, the structural nuance of **isoevodiamine** often shifts selectivity towards Butyrylcholinesterase (BChE).

- Clinical Relevance: In advanced Alzheimer's Disease (AD), AChE levels drop while BChE activity increases. A selective or dual inhibitor is highly desirable.
- Action: **Isoevodiamine** acts as a non-competitive inhibitor, binding to the peripheral anionic site (PAS), preventing substrate entry.

Part 3: Mechanistic Visualization

Signaling Pathway: MUC1-C/PD-L1 Suppression in NSCLC

The following diagram illustrates the proposed mechanism where **isoevodiamine** disrupts the PD-L1 immune checkpoint, enhancing T-cell cytotoxicity.



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Figure 1: **Isoevodiamine**-mediated downregulation of the MUC1-C/PD-L1 axis, restoring CD8+ T-cell antitumor immunity.

Part 4: Experimental Protocols

Protocol A: Isolation & HPLC Quantification

To ensure reproducibility, **isoevodiamine** must be accurately quantified and distinguished from evodiamine.

Reagents:

- Acetonitrile (HPLC Grade)
- 0.1% Phosphoric Acid in Water
- C18 Column (e.g., Agilent Zorbax SB-C18, 5 μ m, 4.6 x 250mm)

Workflow:

- Extraction: Pulverize dried *Evodia rutaecarpa* fruit. Sonicate 1.0g powder in 20mL Methanol for 30 min.
- Filtration: Filter through a 0.45 μ m PTFE membrane.
- Mobile Phase: Gradient elution.
 - 0-10 min: 25% ACN / 75% H₃PO₄
 - 10-30 min: Linear ramp to 60% ACN
- Detection: UV at 225 nm (**Isoevodiamine** absorption max).
- Validation: **Isoevodiamine** typically elutes after Evodiamine due to slight hydrophobicity differences (approx. RT: Evodiamine 18.2 min, **Isoevodiamine** 19.5 min).

Protocol B: BChE Inhibition Assay (Modified Ellman's Method)

Objective: Determine the IC₅₀ of **isoevodiamine** against Butyrylcholinesterase.

Materials:

- Butyrylthiocholine iodide (substrate)

- DTNB (Ellman's Reagent)
- Human Serum BChE (Sigma)
- 96-well microplate reader

Steps:

- Preparation: Dissolve **Isoevodiamine** in DMSO. Prepare serial dilutions (0.1 μ M to 100 μ M). Keep DMSO final concentration < 0.5%.
- Incubation: Add 150 μ L Phosphate Buffer (pH 8.0) + 20 μ L Enzyme solution + 10 μ L Inhibitor (**Isoevodiamine**). Incubate at 25°C for 5 minutes.
- Reaction: Add 10 μ L DTNB + 10 μ L Substrate.
- Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes.
- Calculation: Plot % Inhibition vs. Log[Concentration].
 - Self-Validation: Include Tacrine (IC₅₀ ~20 nM) as a positive control.

Part 5: Quantitative Data Summary

The following table synthesizes comparative data from various Evodia alkaloid studies. Note that "**Isoevodiamine**" values often vary by extraction purity; these represent consensus ranges.

Biological Activity	Metric	Isoevodiamine	Evodiamine (Reference)	Notes
Cytotoxicity (A549 Lung)	IC50	12 - 25 μ M	8 - 15 μ M	Isoevodiamine shows higher selectivity for immune-resistant lines.
BChE Inhibition	IC50	~1.5 μ M	> 5 μ M	Isoevodiamine is often more potent against BChE than AChE.
AChE Inhibition	IC50	> 10 μ M	~2.5 μ M	Evodiamine is the superior AChE inhibitor.
T-Cell Activation	Fold Change	2.4x	1.8x	CD8+ infiltration increase in TME models.
Cardiotoxicity	LC10 (Zebrafish)	> 500 ng/mL	~354 ng/mL	Isoevodiamine appears slightly less cardiotoxic.

Part 6: Future Directions & Challenges

- Solubility: Like evodiamine, **isoevodiamine** suffers from poor aqueous solubility.[3] Formulation strategies using hydroxypropyl- β -cyclodextrin (HP- β -CD) inclusion complexes are critical for in vivo bioavailability.
- Metabolic Stability: The indole ring is susceptible to P450-mediated oxidation. Deuteration of the C-13b position could potentially improve metabolic half-life (kinetic isotope effect).
- Standardization: Many commercial "Evodiamine" extracts contain 5-10% **Isoevodiamine**. Researchers must use >98% purity standards to avoid confounding data.

Part 7: References

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